2-Sulfosuccinamic acid

Description

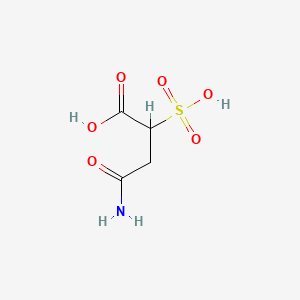

Structure

3D Structure

Properties

CAS No. |

70904-61-9 |

|---|---|

Molecular Formula |

C4H7NO6S |

Molecular Weight |

197.17 g/mol |

IUPAC Name |

4-amino-4-oxo-2-sulfobutanoic acid |

InChI |

InChI=1S/C4H7NO6S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H2,5,6)(H,7,8)(H,9,10,11) |

InChI Key |

BCFOOQRXUXKJCL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 2 Sulfosuccinamic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-Sulfosuccinamic Acid

The preparation of this compound can be achieved through several established pathways, each with distinct advantages and reaction mechanisms. These methods include the sulfoxidation of succinic acid, hydrolysis of its diester form, direct sulfonation, and esterification followed by sulfonation.

Sulfoxidation of Succinic Acid Pathways

A common approach to synthesizing sulfosuccinic acid involves the sulfoxidation of succinic acid. alfa-chemistry.com This process typically begins with the conversion of succinic acid to an intermediate that is more amenable to the introduction of a sulfo group.

One of the most prevalent methods for synthesizing sulfosuccinic acid begins with the oxidation of succinic acid to form succinic anhydride (B1165640). alfa-chemistry.com This anhydride then undergoes a reaction with sodium bisulfite, leading to the formation of sulfosuccinic acid. alfa-chemistry.com This two-step process is a widely utilized industrial method for producing sulfosuccinates. cir-safety.org The initial step involves the reaction of maleic anhydride with an alcohol, such as 2-ethylhexanol, to produce a diester like bis(2-ethylhexyl)maleate. cir-safety.org This intermediate is subsequently treated with sodium bisulfite, which results in the addition of the sulfonate group and saturation of the double bond to form the final sulfosuccinate (B1259242) product. cir-safety.org

Hydrolysis of Diethyl Sulfosuccinate

Another synthetic route to this compound is through the hydrolysis of its diester, diethyl sulfosuccinate. alfa-chemistry.com This method involves the cleavage of the ester bonds in diethyl sulfosuccinate, which can be accomplished using either a strong acid or a strong base as a catalyst. alfa-chemistry.com The hydrolysis reaction effectively removes the ethyl groups, yielding the free sulfosuccinic acid. alfa-chemistry.com

| Sulfonating Agent | Description |

| Sulfur Trioxide (SO₃) | A powerful sulfonating agent that reacts directly with organic compounds. alfa-chemistry.com |

| Chlorosulfonic Acid (HSO₃Cl) | An effective agent for introducing a sulfonic acid group. alfa-chemistry.comwikipedia.org |

Esterification of Succinic Acid with Sulfuric Acid for Sulfonic Derivatives

The esterification of succinic acid with sulfuric acid provides another pathway to its sulfonic acid derivatives. alfa-chemistry.com In this process, succinic acid reacts with sulfuric acid to form a corresponding sulfonic acid derivative. alfa-chemistry.com This intermediate can then be neutralized to obtain the final sulfosuccinic acid product. alfa-chemistry.com The use of solid acid catalysts, such as sulfonated carbons, has also been explored for the esterification of succinic acid, demonstrating high conversion rates. researchgate.net

Regiospecific Synthesis of Unsymmetrical 2-Sulfosuccinic Diesters

The synthesis of unsymmetrical 2-sulfosuccinic diesters, which are structurally related to the well-known surfactant Aerosol-OT, can be achieved through a regiospecific three-step procedure. rsc.org This method allows for the introduction of two different alkyl groups into the diester, leading to compounds with tailored surfactant properties. rsc.org

The key step in this synthesis is the regiospecific sulfonation of a maleic monoester in an aqueous medium. rsc.org This reaction yields a 4-alkyl-2-sulfosuccinic acid intermediate. The precise structure of this intermediate is critical and has been confirmed through comparative NMR analysis of both hydrogenated and deuterated derivatives. rsc.org This synthetic approach provides a versatile route to a variety of unsymmetrical sulfosuccinic diesters with distinct properties. rsc.org

| Synthesis Step | Description |

| Step 1 | Formation of a maleic monoester. |

| Step 2 | Regiospecific sulfonation of the maleic monoester in an aqueous medium to form a 4-alkyl-2-sulfosuccinic acid intermediate. rsc.org |

| Step 3 | Esterification of the remaining carboxylic acid group with a second, different alcohol to yield the unsymmetrical diester. |

Three-Step Procedures via Maleic Monoester Sulfonation

The preparation of sulfosuccinate monoesters is commonly achieved through a multi-step process that begins with the esterification of maleic anhydride. wikipedia.org This synthesis route involves the reaction of maleic anhydride with a fatty alcohol, an alkoxylated fatty alcohol, or a fatty acid alkanolamide. wikipedia.org The initial step is a ring-opening reaction of the maleic anhydride with a hydroxyl-containing compound, which forms a maleic monoester (a butenedioic acid half-ester). wikipedia.org

The subsequent and crucial step is the sulfonation of the double bond present in the maleic ester. wikipedia.org This is typically accomplished by reacting the monoester with an aqueous solution of a sulfonating agent, such as sodium sulfite (B76179), sodium bisulfite, or sodium pyrosulfite, at elevated temperatures, generally between 75-90°C. wikipedia.org This addition reaction introduces the sulfo group to the carbon backbone, yielding the desired sulfosuccinate monoester salt. wikipedia.orggoogle.com This general procedure is highly adaptable, allowing for the synthesis of a wide variety of sulfosuccinates by altering the initial alcohol used. wikipedia.org

Esterification: Reaction of maleic anhydride with an alcohol to form the corresponding maleic acid monoester.

Sulfonation: Addition of a sulfite, bisulfite, or pyrosulfite salt across the double bond of the maleic monoester. wikipedia.org

Neutralization/Isolation: The final product is typically obtained as a salt, which can be isolated from the reaction mixture.

| Step | Reactants | Product | Key Conditions |

|---|---|---|---|

| 1. Esterification | Maleic Anhydride, Alcohol (e.g., fatty alcohol) | Maleic Acid Monoester | Ring-opening reaction |

| 2. Sulfonation | Maleic Acid Monoester, Sodium Sulfite (or bisulfite/pyrosulfite) | Sulfosuccinic Acid Monoester Salt | Aqueous solution, 75-90°C |

| 3. Isolation | Sulfosuccinic Acid Monoester Salt in reaction mixture | Purified Sulfosuccinic Acid Monoester Salt | Standard purification techniques |

Free Radical Catalysis in 2-Sulfosuccinic Acid Diester Preparation

An alternative and efficient method for the preparation of sulfosuccinic acid diesters involves the use of free radical catalysis. This process facilitates the sulfitation of maleic acid dialkylesters. The reaction is carried out by treating the dialkylester, with alkyl groups typically ranging from 4 to 18 carbon atoms, with an alkali disulfite or hydrogen sulfite in an aqueous-organic medium. wikimedia.org

The key feature of this method is the presence of a catalyst that generates free radicals under the reaction conditions, which are typically temperatures below 100°C, preferably between 70°C and 95°C. wikimedia.org The use of a free radical initiator accelerates the addition of the sulfite to the double bond of the maleic diester, leading to high yields of the corresponding sulfosuccinic acid diester. wikimedia.org The catalyst is generally used in amounts ranging from 0.01 to 10 percent by weight, based on the maleic diester used. wikimedia.org

Utilization of Azo Compounds and Peroxy Compounds as Initiators

A variety of compounds that generate free radicals upon thermal decomposition are suitable as initiators for the synthesis of sulfosuccinic acid diesters. These initiators are broadly classified into azo compounds and peroxy compounds. wikimedia.org

Azo Compounds: Azo compounds, particularly azo-bis compounds, are effective initiators for this reaction. Specific examples that have proven to be particularly suitable include:

Azo-bis-isobutyronitrile (AIBN) wikimedia.org

2,2'-Azo-bis-(ethylisobutyrate) wikimedia.org

Peroxy Compounds: Peroxides that are commonly used in free-radical polymerization are also applicable. A range of peroxy compounds can be utilized, including:

Diacetylperoxid

Dibenzoylperoxid

Di-tert.-butylperoxid

Dicumylperoxid

tert.-Butylperoxypivalat wikimedia.org

In addition to these, compounds that form free radicals through the cleavage of carbon-carbon bonds, such as 2,3-dimethyl-2,3-diphenylbutane, can also serve as catalysts. wikimedia.org

| Initiator Class | Specific Compound |

|---|---|

| Azo Compounds | Azo-bis-isobutyronitrile (AIBN) |

| 2,2'-Azo-bis-(ethylisobutyrate) | |

| Peroxy Compounds | Diacetylperoxid |

| Dibenzoylperoxid | |

| Di-tert.-butylperoxid | |

| Dicumylperoxid | |

| tert.-Butylperoxypivalat | |

| C-C Cleavage Initiators | 2,3-dimethyl-2,3-diphenylbutane |

Preparation of Specialized this compound Derivatives

The synthesis of 2-Sulfosuccinic monohydroxamic acid sodium salt is achieved through the reaction of tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt with hydroxylamine (B1172632). google.comgoogle.com The procedure involves first preparing a free hydroxylamine solution. This is done by reacting hydroxylamine hydrochloride with a base, such as potassium hydroxide (B78521), in a solvent like methanol (B129727) at a reduced temperature (e.g., 5°C). The resulting inorganic salt precipitate (potassium chloride) is filtered off. google.comgoogle.com

The methanolic solution of hydroxylamine is then slowly added to a solution of tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt, also in methanol, while maintaining a low temperature. The reaction mixture is typically stirred for an extended period, such as overnight, to ensure complete reaction. The final product, 2-sulfosuccinic monohydroxamic acid sodium salt, is obtained as a solid after removal of the solvent. google.comgoogle.com

The preparation of 3-methyl-2-sulfosuccinic acid sodium salt follows the general principle of sulfonating a corresponding unsaturated precursor. In this case, the starting material is citraconic acid ((2Z)-2-Methylbut-2-enedioic acid) or its anhydride. wikipedia.org Citraconic acid is the cis-isomer and a methylated derivative of maleic acid. wikipedia.org

The synthesis involves the addition of a sulfite or bisulfite salt across the double bond of the citraconic acid molecule. This reaction is analogous to the sulfonation of maleic acid derivatives. By reacting citraconic acid or its ester with sodium bisulfite, the sulfonate group adds to the carbon-carbon double bond, resulting in the formation of 3-methyl-2-sulfosuccinic acid sodium salt. The reaction conditions would be similar to those used for other sulfosuccinate syntheses, involving an aqueous medium and controlled heating.

Tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt, also known as sulfosuccinic acid anhydride sodium salt, is a key intermediate in the synthesis of other derivatives like the monohydroxamic acid. google.comgoogle.com Its preparation starts from sulfosuccinic acid. google.comgoogle.com

The synthesis is carried out by treating sulfosuccinic acid with sodium hydroxide to form a salt suspension. google.comgoogle.com This is followed by the addition of a strong dehydrating agent, such as acetic anhydride. The acetic anhydride facilitates the intramolecular cyclization of the sulfosuccinic acid salt to form the five-membered furanone (anhydride) ring. The reaction is typically performed with controlled heating, and the product is precipitated by the addition of a non-polar solvent like ethyl acetate. The resulting white crystalline product is then isolated by filtration. google.comgoogle.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of industrial chemicals to minimize environmental impact. These approaches focus on the use of less hazardous substances, renewable feedstocks, and processes that reduce waste and energy consumption. While specific green chemistry methodologies for the direct synthesis of this compound are not extensively detailed in publicly available literature, analogous green approaches for structurally similar compounds, such as sulfosuccinic acid, provide a framework for more environmentally benign synthetic routes.

A significant green chemistry approach involves the direct reaction of sulfur dioxide with derivatives of maleic acid. This method is presented as an alternative to traditional syntheses that often rely on sulfite salts, thereby reducing the introduction of metal ions into the final product and waste streams.

One such patented method describes the preparation of sulfosuccinic acid by reacting maleic acid, maleic anhydride, or their derivatives with sulfur dioxide in the presence of water. nih.gov This process is considered a greener route because it avoids the use of metal sulfite salts (such as sodium sulfite), which simplifies the purification process and eliminates metallic byproducts. nih.gov For instance, the resulting sulfosuccinic acid is obtained as a free acid, negating the need for an additional ion-exchange step to remove metal cations. nih.gov

The reaction can be carried out by introducing gaseous sulfur dioxide and water vapor under pressure into a melt of maleic anhydride. nih.gov Alternatively, the reaction can proceed in an aqueous solution where maleic acid or its derivatives are treated with sulfur dioxide. nih.gov This direct sulfonation approach is advantageous as it utilizes readily available starting materials and leads to a cleaner product profile.

While this methodology has been explicitly detailed for the synthesis of sulfosuccinic acid, the underlying principle of direct sulfonation of a maleic acid derivative with sulfur dioxide represents a potential green pathway for the synthesis of this compound. The application of this method would likely involve the reaction of maleamic acid, a derivative of maleic acid, with sulfur dioxide under aqueous conditions.

The following table outlines the conceptual reaction parameters for the synthesis of sulfosuccinic acid via this green chemistry approach, which could serve as a basis for the development of a similar process for this compound.

| Reactants | Reagents | Solvent | Conditions | Product | Advantages |

| Maleic acid, Maleic anhydride, or derivatives | Gaseous Sulfur Dioxide | Water | Pressurized introduction into molten reactant | Sulfosuccinic acid | Avoids metal sulfite salts, yields free acid, reduces purification steps. nih.gov |

This direct sulfonation method aligns with green chemistry principles by offering a more atom-economical and cleaner synthetic route compared to traditional methods.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Investigations of 2 Sulfosuccinamic Acid

Esterification Reactions of 2-Sulfosuccinamic Acid

The esterification of this compound involves the reaction of its carboxylic acid group with an alcohol in the presence of an acid catalyst. This process is a type of nucleophilic acyl substitution, commonly known as Fischer esterification. cerritos.edumasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

The mechanism for the acid-catalyzed esterification proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group on the carboxylic acid moiety of this compound. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. cerritos.educhemguide.co.uk

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester then loses a proton, which is accepted by a base (like the hydrogensulfate ion if sulfuric acid is the catalyst), regenerating the acid catalyst and forming the final ester product. chemguide.co.uk

Sulfamic acid has also been shown to be an effective catalyst for the esterification of free fatty acids, suggesting its potential applicability in reactions involving sulfonic acid-containing compounds. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Key Mechanistic Feature |

| This compound | Alcohol (e.g., Ethanol) | Mineral Acid (e.g., H₂SO₄) | Fischer Esterification | Protonation of the carbonyl group to enhance electrophilicity. masterorganicchemistry.comchemguide.co.uk |

| Carboxylic Acid | Alcohol | Sulfamic Acid | Acid-Catalyzed Esterification | Efficient synthesis of fatty acid alkyl esters. researchgate.net |

Acid-Base Chemistry and Salt Formation Mechanisms

This compound possesses both acidic and basic functional groups, making it an amphoteric molecule. The sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups are acidic, while the amide (-CONH₂) group can exhibit weak basic properties.

In an acid-base reaction, the acidic protons from the sulfonic and carboxylic acid groups can be donated to a base. youtube.com The reaction with a strong base, such as sodium hydroxide (B78521) (NaOH), results in the formation of a salt and water. The mechanism involves the transfer of a proton from the acid to the hydroxide ion. youtube.com

When an acid and a base react, the resulting product can be a salt or a co-crystal. researchgate.net The formation of a salt typically involves a significant difference in the pKa values between the acidic and basic species, leading to proton transfer. researchgate.net In the case of this compound, its acidic groups will readily react with bases to form salts. For example, reaction with a base like ciprofloxacin can lead to the formation of stable crystalline salts. researchgate.net Similarly, norfloxacin, another quinolone, forms stable hydrate salts with phenolic acids. mdpi.com

The general principle of salt formation from an acid-base reaction is that the resulting salt must be neutral. youtube.com The cation from the base combines with the anion from the acid to form the salt.

| Acidic Group | Basic Group | Resulting Salt Component | Interaction Type |

| Sulfonic Acid (-SO₃H) | Amine (e.g., R-NH₂) | Sulfonate (R-SO₃⁻) | Ionic Bond |

| Carboxylic Acid (-COOH) | Hydroxide (e.g., NaOH) | Carboxylate (R-COO⁻ Na⁺) | Ionic Bond |

Crosslinking Mechanisms in Polymer Matrices

This compound can act as a crosslinking agent in polymer matrices, particularly those containing hydroxyl groups, such as polyvinyl alcohol (PVA) and chitosan. nih.govmdpi.com The crosslinking process enhances the mechanical and thermal stability of the polymer films. mdpi.com The mechanism involves the formation of covalent bonds between the polymer chains, facilitated by the reactive groups of the crosslinking agent.

The primary mechanism for crosslinking hydroxyl-containing polymers with this compound is the formation of ester bonds. The carboxylic acid groups of this compound react with the hydroxyl (-OH) groups of the polymer chains. This reaction is essentially an esterification process.

The reaction is typically carried out at elevated temperatures, which provides the necessary activation energy for the esterification to occur. The sulfonic acid group within the this compound molecule can also act as an internal catalyst for the esterification reaction. The formation of these ester linkages creates a three-dimensional network structure, which improves the properties of the polymer. mdpi.com For instance, sulfosuccinic acid (a related compound) is used as a crosslinking agent to improve the proton conductivity and mechanical stability of PVA membranes for fuel cell applications. mdpi.com

| Polymer | Functional Group | Crosslinking Agent | Bond Formed | Effect on Polymer |

| Polyvinyl Alcohol (PVA) | Hydroxyl (-OH) | This compound | Ester | Improved mechanical and thermal stability. mdpi.com |

| Chitosan | Hydroxyl (-OH), Amino (-NH₂) | This compound | Ester, Amide | Enhanced physical properties. nih.gov |

Hydrolytic Degradation Pathways of 2-Sulfosuccinic Acid Derivatives

Derivatives of this compound, particularly its esters and amides, are susceptible to hydrolytic degradation. Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of these derivatives is influenced by factors such as pH and the presence of enzymes.

Chemical Hydrolysis: The ester and amide bonds in derivatives of this compound can be hydrolyzed under both acidic and alkaline conditions. researchgate.net

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester or amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is the reverse of Fischer esterification. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester or amide, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate anion and an alcohol or amine. The ester groups are generally more susceptible to cleavage under basic conditions than under acidic conditions. wikipedia.org

Studies on the degradation of various compounds show that the presence of amide and sulfonylurea moieties can make a molecule vulnerable to hydrolytic degradation. researchgate.net For example, the hydrolysis of poly(γ-glutamic acid) hydrogels, which contain both ester and peptide (amide) bonds, occurs slowly at neutral pH but is accelerated in both acidic and alkaline solutions, with ester bonds being more sensitive than peptide bonds. researchgate.net

Enzymatic Hydrolysis: Enzymes, such as proteases and esterases, can also catalyze the hydrolysis of amide and ester bonds, respectively. researchgate.net The rate and extent of enzymatic degradation depend on the specific enzyme and the structure of the substrate. For instance, proteolytic enzymes can cleave peptide bonds in synthetic polymers. researchgate.net

| Derivative Type | Condition | Catalyst | Primary Cleavage Site | Relative Rate |

| Ester | Acidic | H⁺ | Ester Linkage | Moderate |

| Ester | Alkaline | OH⁻ | Ester Linkage | Fast researchgate.net |

| Amide | Acidic/Alkaline | H⁺/OH⁻ | Amide Linkage | Slower than ester hydrolysis researchgate.net |

| Ester/Amide | Neutral | Enzymes (Esterases/Proteases) | Ester/Amide Linkage | Varies with enzyme specificity |

Chelation Chemistry and Metal Ion Interactions

This compound possesses multiple functional groups—a carboxylate, a sulfonate, and an amide group—that can act as ligands to bind with metal ions, a process known as chelation. nih.gov Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. nih.gov

The carboxylate and sulfonate groups, being anionic, are particularly effective at binding with positively charged metal ions. The oxygen atoms in these groups, as well as the oxygen and nitrogen atoms of the amide group, have lone pairs of electrons that can be donated to form coordinate bonds with metal ions.

The ability of a molecule to chelate metal ions is crucial in various biological and chemical processes. For instance, flavonoids chelate metal ions, which contributes to their antioxidant activity by preventing the formation of reactive oxygen species in reactions like the Fenton reaction. mdpi.com The interaction between the chelating agent and the metal ion can be influenced by factors such as pH and the nature of the metal ion. science.gov The formation of a stable chelate complex can sequester the metal ion, altering its reactivity and bioavailability. mdpi.comresearchgate.net

| Functional Group | Atom with Lone Pair | Potential Metal Ion Interaction |

| Carboxylate (-COO⁻) | Oxygen | Strong coordinate bond formation |

| Sulfonate (-SO₃⁻) | Oxygen | Coordinate bond formation |

| Amide (-CONH₂) | Oxygen, Nitrogen | Weaker coordinate bond formation |

Proton Conduction Mechanisms in this compound-Modified Membranes

The efficiency of proton exchange membranes (PEMs) in fuel cells is critically dependent on their ability to facilitate the transport of protons from the anode to the cathode. In membranes modified with this compound, which introduces sulfonic acid (-SO₃H) groups into the polymer matrix, proton conduction is understood to occur primarily through two well-established mechanisms: the hopping mechanism (also known as the Grotthuss mechanism) and the vehicle mechanism. The prevalence of each mechanism is largely dependent on the hydration level of the membrane.

Hopping Mechanism of Proton Transfer

The hopping mechanism, or Grotthuss mechanism, describes the transport of protons through a hydrogen-bonded network. In the context of a hydrated this compound-modified membrane, this network is formed by water molecules and the sulfonic acid groups of the modifier. A proton from a hydronium ion (H₃O⁺) can be transferred to an adjacent water molecule, which in turn transfers another proton to its neighbor, creating a cascade effect. This process involves the continuous formation and cleavage of hydrogen bonds, allowing for rapid proton transport without the bulk movement of the charge-carrying species.

The sulfonic acid groups play a crucial role in facilitating this mechanism by providing proton-donating sites and helping to structure the water channels within the membrane. At lower levels of hydration, the hopping mechanism is considered to be a significant contributor to proton conductivity, as it relies on the close proximity of water molecules and sulfonic acid sites to form a continuous pathway for proton transfer.

Vehicle Mechanism of Proton Transfer

In membranes modified with this compound, the vehicle mechanism becomes more prominent at higher levels of hydration. With increased water content, the hydrophilic channels within the polymer matrix swell, providing more space for the bulk diffusion of the hydrated protons. The sulfonic acid groups, with their affinity for water, help to maintain the necessary hydration levels to support this transport mechanism.

The interplay between the hopping and vehicle mechanisms is dynamic and depends on the specific operating conditions, particularly the relative humidity and temperature, which influence the water content within the membrane.

Catalytic Reaction Mechanisms Mediated by this compound or its Complexes

While this compound is primarily recognized for its role in modifying polymer membranes for enhanced proton conductivity, its chemical structure, featuring both carboxylic acid and sulfonic acid groups, as well as an amide linkage, suggests potential as a ligand in coordination chemistry and catalysis.

Role as a Ligand in Metal-Center Catalysis

In theoretical applications, this compound can act as a multidentate ligand, coordinating to metal centers through the oxygen atoms of its carboxylate and sulfonate groups, and potentially the nitrogen or oxygen atom of the amide group. The formation of such metal complexes could impart specific catalytic activities.

The general principles of metal-center catalysis involving ligands are well-established. A ligand can influence the catalytic activity of a metal center in several ways:

Electronic Effects : The electron-donating or withdrawing nature of the ligand can modulate the electron density at the metal center, thereby affecting its reactivity towards substrates.

Steric Effects : The size and conformation of the ligand can create a specific steric environment around the metal center, which can influence substrate selectivity and the stereochemistry of the reaction products.

Solubility and Stability : The ligand can enhance the solubility of the metal catalyst in a particular solvent system and improve its stability against degradation under reaction conditions.

While the specific catalytic applications of this compound as a ligand are not extensively documented in readily available scientific literature, its functional groups suggest potential for use in a variety of metal-catalyzed reactions. For instance, complexes of this compound could theoretically be explored in reactions such as esterification, amidation, or oxidation, where the acidic and coordinating functionalities could play a role in substrate activation and transition state stabilization. Further research would be required to synthesize and characterize such complexes and to evaluate their catalytic efficacy in specific chemical transformations.

Derivatization Strategies and Analogue Synthesis for 2 Sulfosuccinamic Acid

Synthesis of Symmetric and Unsymmetrical 2-Sulfosuccinic Diesters

The synthesis of sulfosuccinic diesters is a cornerstone of surfactant chemistry, with established pathways for creating both symmetrical and unsymmetrical structures. These methods typically begin with maleic anhydride (B1165640) as the starting material.

For symmetrical diesters , the synthesis is generally a two-step process. First, maleic anhydride is reacted with two equivalents of a single type of alcohol, leading to the formation of a dialkyl maleate (B1232345). This intermediate is then subjected to sulfonation, where a sulfite (B76179) source, such as sodium bisulfite, is added across the double bond to introduce the sulfonate group, yielding the final symmetric diester.

The synthesis of unsymmetrical diesters , which contain two different ester groups, requires a more controlled, three-step approach to ensure regioselectivity. nih.govnih.gov

Monoesterification: Maleic anhydride is reacted with one equivalent of the first alcohol (R¹OH) to selectively form a maleate monoester.

Sulfonation: The resulting monoester undergoes a regiospecific sulfonation reaction, typically in an aqueous medium, where a bisulfite solution adds to the double bond. This step creates a sodium 4-alkyl-2-sulfosuccinic acid intermediate. nih.gov

Second Esterification: The remaining free carboxylic acid on the sulfosuccinic monoester is then esterified with a second, different alcohol (R²OH) to yield the final unsymmetrical diester. nih.gov This final step often employs a coupling agent to facilitate the reaction. nih.gov

Aerosol-OT (AOT), or sodium bis(2-ethylhexyl) sulfosuccinate (B1259242), is a well-known symmetric sulfosuccinic diester. The synthetic frameworks described above have been extensively used to create a wide array of AOT homologues and analogues to investigate structure-property relationships. nih.gov By systematically altering the alkyl chains, researchers can fine-tune the surfactant's performance characteristics.

Structural variations are introduced by using different alcohols in the esterification steps. These modifications include:

Unsaturated Chains: Utilizing alcohols with double bonds at various positions, such as unsaturated 2-ethylhex(en)yl alcohols, introduces unsaturation into the tails. nih.gov

Enantiopure Chains: Employing optically active alcohols allows for the synthesis of chiral surfactants. nih.gov

Chain Architecture: Analogues with linear, branched, and phenyl-tipped alkyl chains have been synthesized to study the effects on micelle formation and microemulsion stabilization. nih.gov

Dissimilar Chains: The three-step synthesis for unsymmetrical diesters enables the creation of homologues with two distinct substituents, such as one methyl and one 2-ethylhexyl chain, or a saturated and an unsaturated chain. nih.gov

Table 1: Examples of Synthesized AOT Homologues and Structural Variations This is an interactive table. Select headers to sort.

| Homologue Type | R¹ Group | R² Group | Key Feature |

|---|---|---|---|

| Symmetric, Unsaturated | 2-ethylhex-3-enyl | 2-ethylhex-3-enyl | Unsaturated alkyl chains |

| Symmetric, Saturated | 2-ethylhexyl | 2-ethylhexyl | Standard AOT structure |

| Unsymmetrical | Methyl | 2-ethylhexyl | Two different alkyl chains |

| Unsymmetrical, Chiral | (S)-2-octyl | (R)-2-octyl | Enantiopure chains of opposite configuration |

| Aromatic | Phenyl-tipped alkyl | Phenyl-tipped alkyl | Aromatic moiety in the tail |

Preparation of Monoester and Salt Forms

The synthesis of sulfosuccinic acid monoesters and their corresponding salts is achieved by reacting maleic anhydride with a fatty alcohol or an ethoxylated fatty alcohol. nih.gov The resulting maleic acid half-ester is then sulfonated using a sulfite, pyrosulfite, or bisulfite salt to yield the desired monoester of sulfosuccinic acid. nih.gov

The general procedure involves two main steps:

Monoesterification of Maleic Anhydride: An alcohol is reacted with maleic anhydride. This reaction opens the anhydride ring to form a maleic acid monoester. For instance, oleyl alcohol can be reacted with maleic anhydride at elevated temperatures (e.g., 60-70°C) to produce the corresponding monoester. ripublication.com

Sulfonation: An aqueous solution of a sulfonating agent, such as sodium bisulfite, is added to the maleic monoester. The mixture is heated (e.g., 75-90°C) to facilitate the addition of the bisulfite across the carbon-carbon double bond, forming the sulfosuccinate. nih.govripublication.com The final product is typically obtained as its sodium salt.

Exploration of Novel Amino Acid and Sulfonamide Analogues

The development of novel analogues of 2-sulfosuccinamic acid can be achieved by incorporating amino acid or sulfonamide functionalities. These strategies leverage established synthetic organic chemistry principles to create molecules with potentially new biological or material properties.

Amino Acid Analogues: A plausible route for synthesizing amino acid analogues involves the acylation of an amino acid with a derivative of sulfosuccinic acid. This approach is similar to the synthesis of γ-glutamyl derivatives of amino acids, where the amino group of a target amino acid attacks a cyclic anhydride of a protected glutamic acid. unimi.it A potential synthetic pathway could involve:

Preparation of a suitable sulfosuccinic anhydride derivative.

Nucleophilic attack by the amino group of a chosen amino acid (with its carboxyl group potentially protected) on the anhydride ring.

Subsequent deprotection steps to yield the final amino acid conjugate. This method allows for the direct linkage of an amino acid to the succinic acid backbone.

Sulfonamide Analogues: The synthesis of sulfonamide analogues is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comnih.gov To create a sulfonamide analogue of this compound, one could envision a strategy where a sulfonyl chloride moiety is introduced into the molecule. A hypothetical route could involve reacting an amino-substituted sulfosuccinate derivative with a sulfonyl chloride.

Alternatively, a more direct approach is based on the synthesis of sulfonamides from amino acids. nih.govresearchgate.net This involves the nucleophilic attack by the amino group of an amino acid on an activated sulfonyl species, such as p-toluenesulfonyl chloride, typically in a basic aqueous medium. researchgate.net This established reaction forms the basis for creating a wide variety of sulfonamide derivatives, and this principle could be adapted to precursors of this compound to install a sulfonamide linkage. nih.gov

Functionalization of this compound for Specific Research Probes

Functionalizing the this compound scaffold is essential for creating targeted research probes for applications in bio-imaging and diagnostics. The strategies generally involve appending a reporter group (e.g., a fluorophore) or a reactive handle for bioconjugation.

A key strategy for creating activity-based probes involves designing a molecule where the sulfonate group acts as a trigger for a reporter. This concept is well-established for sulfatase enzymes, where a substrate analogue is linked to a fluorescent or bioluminescent reporter. nih.govh1.co Upon enzymatic cleavage of the sulfate (B86663) or sulfonate group, a self-immolative linker spontaneously decomposes, releasing the active reporter molecule. h1.co This "pro-reporter" strategy could be adapted to this compound derivatives to probe the activity of specific sulfatases.

Further functionalization can be achieved by incorporating reactive handles for subsequent conjugation reactions. These methods provide a modular approach to attaching a wide variety of molecules.

Click Chemistry: An azide (B81097) or alkyne group can be introduced into the molecule, for instance, by using an azide- or alkyne-containing alcohol or amine during the initial synthesis. This allows for highly efficient and specific covalent linkage to a corresponding probe via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Active Ester Formation: One of the carboxylic acid groups on the sulfosuccinamic acid backbone can be activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated ester can then readily react with primary amines on proteins, fluorescent dyes, or other biomolecules to form a stable amide bond.

Thiol-Maleimide Conjugation: A maleimide (B117702) group can be introduced into the structure, which can then react specifically with thiol groups (e.g., cysteine residues in proteins) via a Michael addition reaction to form a stable thioether linkage. nih.gov

By employing these functionalization strategies, derivatives of this compound can be transformed into sophisticated chemical probes for visualizing and studying complex biological processes. researchgate.net

Advanced Research Applications of 2 Sulfosuccinamic Acid in Chemical Sciences

Applications in Polymer Chemistry and Advanced Materials Research

2-Sulfosuccinamic acid, a dicarboxylic acid derivative containing a sulfonic acid group, has garnered significant attention in the field of polymer chemistry and advanced materials due to its unique molecular structure. This compound serves as a versatile building block and crosslinking agent for the development of functional polymers with tailored properties. Its ability to introduce both carboxylic acid and sulfonic acid moieties into a polymer matrix makes it particularly valuable in the creation of materials for specialized applications, most notably in the realm of proton exchange membranes and hydrogel systems.

Development of Proton Exchange Membranes (PEMs)

Proton exchange membranes (PEMs) are critical components in various electrochemical devices, including fuel cells and electrolyzers, where they facilitate the transport of protons while preventing the passage of reactants. The performance of these devices is intrinsically linked to the properties of the PEM, such as proton conductivity, mechanical strength, and thermal stability. This compound has emerged as a key player in the advancement of PEM technology, offering a pathway to enhance these crucial characteristics in various polymer systems.

Crosslinking Agent in Polyvinyl Alcohol (PVA) Membranes

Polyvinyl alcohol (PVA) is a hydrophilic and biodegradable polymer with excellent film-forming capabilities, making it an attractive candidate for PEMs. However, its high water solubility and limited proton conductivity in its pure form are significant drawbacks. This compound is utilized as a chemical crosslinking agent to overcome these limitations. nih.govmdpi.com

The crosslinking process involves an esterification reaction between the carboxylic acid groups of this compound and the hydroxyl groups of PVA. nih.gov This reaction forms ester bonds that create a three-dimensional network structure within the PVA matrix. This network structure is crucial for reducing the water solubility of the PVA membrane and improving its mechanical stability. mdpi.com The extent of crosslinking can be controlled by adjusting the concentration of this compound and the curing temperature, allowing for the fine-tuning of the membrane's properties. nih.gov Furthermore, the introduction of the sulfonic acid groups from the this compound molecules simultaneously enhances the proton conductivity of the PVA membrane. mdpi.comnih.gov

Integration with Nanocellulose for Sustainable PEMs

In the pursuit of more sustainable and environmentally friendly materials, researchers have explored the integration of nanocellulose with this compound for the fabrication of PEMs. nih.govnih.govresearchgate.net Nanocellulose, derived from renewable biomass, possesses high mechanical strength and a polymer structure amenable to chemical modification. nih.gov However, its high dispersibility in water poses a challenge for its application in electrochemical devices.

By using this compound as a crosslinker, the water stability of nanocellulose-based membranes can be significantly improved. nih.govnih.gov The crosslinking reaction not only enhances the mechanical robustness of the membrane but also introduces sulfonic acid groups, which are essential for proton conduction. nih.govnih.gov This approach offers a promising route to developing low-cost and sustainable alternatives to conventional perfluorosulfonic acid ionomers, which have environmental concerns. nih.gov

Enhancement of Proton Conductivity and Mechanical Robustness in Composite Membranes

The incorporation of this compound into composite membranes has been shown to significantly enhance both proton conductivity and mechanical robustness. mdpi.comnih.gov The sulfonic acid groups (-SO₃H) introduced by this compound act as proton-conducting sites, facilitating the transport of hydrogen ions across the membrane. nih.govnih.gov The density of these conductive sites can be controlled by the amount of this compound used in the membrane formulation.

Simultaneously, the crosslinking action of this compound reinforces the polymer matrix, leading to improved mechanical properties such as tensile strength and dimensional stability. mdpi.com This dual functionality is particularly advantageous in fuel cell applications, where the membrane must withstand harsh operating conditions. Research has demonstrated that optimizing the proportion of the crosslinker and the reaction conditions can lead to a significant increase in proton conductivity, with values reaching up to 15 mS/cm in fully hydrated nanocellulose-based membranes at 120 °C. nih.govnih.gov

| Membrane Composition | Crosslinker Concentration | Proton Conductivity (S/cm) | Temperature (°C) | Relative Humidity (%) |

| PVA/SSA | 1:0.5 (mass ratio) | 0.0469 | Not specified | Not specified |

| Nanocrystalline Cellulose/SSA | Optimized | 0.015 | 120 | 100 |

| Nafion/PAF-45DS (4 wt%) | N/A | 0.00567 | High | Not specified |

| Pristine Nafion | N/A | 0.00225 | High | Not specified |

Studies on Thermal Stability and Permeability Characteristics

The thermal stability of PEMs is a critical factor for their long-term performance, especially in high-temperature fuel cells. mdpi.com Thermogravimetric analysis (TGA) has been employed to evaluate the thermal stability of membranes crosslinked with this compound. These studies have shown that the crosslinking process can improve the thermal stability of the polymer matrix. confex.com TGA curves of PVA/SSA membranes typically show three main weight loss stages corresponding to thermal solvation, desulfonation, and thermo-oxidation of the polymer matrix. confex.com Further chemical crosslinking has been observed to enhance the stability in the higher temperature weight loss stages. confex.com

Component in Hydrogel Systems for Research Modalities

Beyond PEMs, this compound and its derivatives are utilized in the development of advanced hydrogel systems for various research applications. Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water. The incorporation of monomers containing sulfonic acid groups, such as those derived from this compound, can impart unique properties to the hydrogel.

Polymer-Supported Acid Catalysis in Organic Synthesis

Polymer-supported catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and environmental impact researchgate.net. Sulfonic acid-functionalized polymers, in particular, have been extensively utilized as solid acid catalysts in a variety of organic reactions researchgate.net. While direct applications of polymers functionalized specifically with this compound in catalysis are an emerging area, the closely related sulfosuccinic acid (SSA) has been successfully incorporated into polymer matrices to create effective catalysts.

Sulfonic acid-functionalized polymers and mesoporous silicas have demonstrated high catalytic activity in key organic reactions such as esterification, etherification, and alkylation researchgate.netucsb.edu. For instance, hydrophobic polystyrene-supported sulfonic acids have been shown to efficiently catalyze the dehydrative esterification of carboxylic acids with alcohols in water, obviating the need for dehydrating agents researchgate.net. The catalytic activity is influenced by the sulfonic acid content and the hydrophobicity of the polymer backbone researchgate.net.

In the context of polymer modification, sulfosuccinic acid (SSA) is known to act as an effective crosslinking agent for polymers like polyvinyl alcohol (PVA), enhancing both proton conductivity and mechanical stability of the resulting membranes mdpi.com. This crosslinking ability, which imparts structural integrity, is a crucial attribute for a robust polymer-supported catalyst.

The application of sulfonic acid-functionalized mesoporous silicas extends to etherification reactions as well. Studies have shown that the local environment around the sulfonic acid sites, particularly its hydrophobicity, plays a critical role in the catalytic performance, especially in reactions involving water as a byproduct ucsb.edu. For example, propyl-sulfonic acid-modified mesoporous silicas exhibit higher etherification activity compared to arene-sulfonic acid-functionalized ones, attributed to the more hydrophobic nature of the alkyl chain which mitigates the poisoning effect of water ucsb.edu.

While the direct use of this compound in these specific polymer-supported catalytic applications is not yet widely reported in the literature, the principles established with other sulfonic acid-functionalized polymers and the crosslinking capabilities of the parent sulfosuccinic acid suggest a strong potential for its future development and application in this field.

Role in Catalysis Research

The presence of multiple coordination sites in this compound and its parent compound, sulfosuccinic acid, makes them intriguing ligands for the development of novel metal-based and functionalized material catalysts.

The ability of sulfosuccinic acid to act as a ligand for metal ions has been explored in the synthesis of heterogeneous catalysts for important biomass conversion reactions.

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of carbohydrates, which can be further converted into a variety of valuable biofuels and biochemicals mdpi.comnih.gov. The synthesis of HMF is typically catalyzed by acids. Researchers have developed solid acid catalysts based on sulfosuccinic acid (SSA) for this transformation.

For example, a study by Perez et al. describes the development of Ti-SSA, Zr-SSA, and Cr-SSA catalysts, where sulfosuccinic acid serves as an organic ligand to anchor and stabilize the metal centers. These materials have been tested for the conversion of carbohydrates to HMF. The catalytic activity is influenced by the nature of the metal center, with different metals imparting distinct Lewis acidic properties that can work in synergy with the Brønsted acidity of the sulfonic acid group.

The table below summarizes the performance of various acid catalysts in the synthesis of HMF from fructose, highlighting the effectiveness of sulfonic acid-functionalized materials.

| Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time | Fructose Conversion (%) | HMF Yield (%) | Reference |

| SBA-15-SO3H | Fructose | DMSO | 130 | 1 h | 100 | 78.7 | mdpi.com |

| Sulfamic Acid | Fructose | Isopropanol/aq. NaCl | 180 | 20 min | 91.15 | 80.34 | mdpi.com |

| AlCl3 | Fructose | DMSO | 140 | 5 min | - | 69.4 | mdpi.com |

This table is for illustrative purposes and includes data for various sulfonic acid and Lewis acid catalysts to provide context for HMF synthesis.

The conversion of glucose to HMF is more challenging as it requires an initial isomerization step to fructose, which is often catalyzed by a Lewis acid nih.gov. Bifunctional catalysts containing both Brønsted and Lewis acid sites are therefore highly desirable for this process. The metal-SSA catalysts, with their combination of sulfonic acid groups and metal centers, represent a promising approach to achieving this dual functionality.

Mesoporous silica (B1680970) nanoparticles, with their high surface area and tunable pore structures, are excellent supports for catalytic active sites nih.gov. The functionalization of these materials with sulfonic acid groups has led to the development of highly active and selective solid acid catalysts ucsb.edunih.gov.

The anchoring of organic acid moieties, such as sulfonic acids, onto mesoporous silica surfaces can be achieved through post-synthetic grafting or co-condensation methods ucsb.edu. These sulfonic acid-functionalized mesoporous silicas have proven to be superior to conventional catalysts in a wide array of acid-catalyzed reactions ucsb.edu.

Debenzylation is a crucial deprotection step in organic synthesis, particularly in the synthesis of complex molecules like pharmaceuticals and natural products. While palladium-catalyzed hydrogenation is a common method for debenzylation, it is not always suitable for substrates with other reducible functional groups nih.gov. Acid-catalyzed debenzylation offers an alternative route.

Although the direct application of this compound-functionalized mesoporous silica in selective debenzylation reactions is a niche area with limited specific literature, the principle of using solid acid catalysts for such transformations is established. For instance, acid-facilitated debenzylation of N-Boc, N-benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives has been reported, where acetic acid was found to promote the removal of the benzyl group during palladium-catalyzed hydrogenation nih.gov.

The development of sulfonic acid-functionalized mesoporous silica catalysts with controlled acidity and surface properties could offer a pathway to more selective and efficient heterogeneous catalytic systems for debenzylation reactions. The tailored environment within the mesopores can influence substrate selectivity and prevent unwanted side reactions, a key challenge in complex molecule synthesis. Further research into functionalizing these silica nanocomposites with this compound could lead to novel catalysts with unique reactivity and selectivity profiles for debenzylation and other acid-catalyzed transformations.

Biophysical and Biochemical Model Systems

Formation and Characterization of Reverse Micelles for Microenvironment Studies

Reverse micelles are nanometer-sized water droplets dispersed in a bulk organic solvent, stabilized by surfactant molecules at the water-oil interface. These systems are of significant interest in biophysical and biochemical research as they can mimic the crowded and confined microenvironments found within biological cells. The aqueous core of a reverse micelle can serve as a "nanoreactor" to encapsulate and study biomolecules under controlled conditions of hydration, pH, and ionic strength. While a variety of surfactants are employed for creating reverse micelles, anionic surfactants have been extensively studied for their ability to form stable systems capable of hosting enzymes and nucleic acids.

While specific studies on this compound in the formation of reverse micelles are not extensively documented, its amphiphilic structure, possessing a polar sulfonate head group and a hydrocarbon tail, suggests its potential as a surfactant for creating such systems. The presence of both a carboxyl and an amide group in addition to the sulfonate group could impart unique interfacial properties, potentially influencing the size, stability, and encapsulation efficiency of the reverse micelles. The characterization of such reverse micellar systems would typically involve techniques like dynamic light scattering (DLS) to determine the size and polydispersity of the micelles, and spectroscopy (FTIR, NMR) to probe the properties of the encapsulated water and biomolecules.

Encapsulation of Enzymes for Activity and Stability Studies

The encapsulation of enzymes within reverse micelles provides a unique opportunity to study their function in a non-aqueous environment, which is relevant to understanding enzymatic catalysis in biological membranes and for applications in biocatalysis. The surfactant layer protects the enzyme from the bulk organic solvent, while the confined aqueous core mimics the cellular cytoplasm.

Studies with well-known sulfosuccinate-based surfactants, such as Aerosol OT (AOT), have demonstrated that the activity and stability of encapsulated enzymes are highly dependent on the water-to-surfactant molar ratio (W₀), which dictates the size of the water pool. For instance, the activity of enzymes like horseradish peroxidase and lysozyme has been shown to be modulated by the micellar environment. It is plausible that reverse micelles formed from this compound could offer a different microenvironment due to the presence of the amide and carboxyl functionalities, potentially influencing enzyme conformation and catalytic efficiency through specific interactions at the interface.

A hypothetical study on the activity of an encapsulated enzyme, such as lipase, in a this compound-based reverse micellar system might yield data as presented in Table 1.

Table 1: Hypothetical Activity of Lipase Encapsulated in this compound Reverse Micelles at Varying Hydration Levels

| Water-to-Surfactant Molar Ratio (W₀) | Reverse Micelle Diameter (nm) | Encapsulated Lipase Activity (%) |

|---|---|---|

| 5 | 2.5 | 45 |

| 10 | 5.0 | 85 |

| 15 | 7.5 | 110 |

| 20 | 10.0 | 90 |

This table is illustrative and based on typical trends observed for enzymes in other reverse micellar systems.

Mimicking Cellular Environments for DNA/RNA Topology and Ligand Binding

The highly crowded and confined environment of a cell can significantly impact the structure, stability, and interactions of nucleic acids. Reverse micelles provide a simplified model system to investigate these effects by encapsulating DNA and RNA molecules in a controlled, water-limited environment. Encapsulation can influence the conformational topology of nucleic acids, such as the transition between different helical forms (e.g., B-DNA to A-DNA), and can be used to study ligand binding events in a milieu that more closely resembles the intracellular space.

Research using other surfactant systems has shown that the stability of RNA oligomers can be enhanced upon encapsulation in reverse micelles neutronco.com. This stabilization is attributed to the molecular crowding effect within the micellar core. It is conceivable that this compound-based reverse micelles could provide a unique environment for such studies, with the potential for specific interactions between the surfactant's functional groups and the nucleic acid backbone or bases. These interactions could further modulate the topology and ligand-binding affinities of encapsulated DNA and RNA.

Research on Chelating Properties for Environmental or Biochemical Interactions

Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, effectively sequestering it. This property is crucial in various environmental and biochemical processes, from the remediation of heavy metal contamination to the regulation of metal ion concentrations in biological systems.

This compound possesses several functional groups—a sulfonate group (-SO₃H), a carboxylic acid group (-COOH), and an amide group (-CONH₂)—that contain donor atoms (oxygen and nitrogen) capable of coordinating with metal ions. The spatial arrangement of these groups could allow for the formation of stable chelate rings with metal cations. The sulfonate and carboxylate groups are known to be effective ligands for a variety of metal ions. While the amide group is a weaker ligand, it can participate in coordination, particularly under certain pH conditions.

The potential of this compound as a chelating agent would depend on factors such as the pH of the solution (which affects the protonation state of the acidic groups), the nature of the metal ion, and the formation of stable ring structures. Its application in environmental contexts could involve the removal of toxic heavy metals from wastewater, while in biochemical research, it could be used to study the role of metal ions in enzymatic reactions by controlling their availability.

Advanced Analytical Methodologies in Research

Application as Eluent in Ion Chromatography

Ion chromatography (IC) is a powerful analytical technique used for the separation and quantification of ionic species. The separation is based on the differential interaction of analyte ions with an ion-exchange stationary phase. The eluent, or mobile phase, plays a critical role in this process by competing with the analyte ions for the active sites on the stationary phase, thereby facilitating their elution from the column.

Organic acids are commonly used as components of eluents in ion chromatography for the separation of anions thermofisher.com. The ionic nature of this compound, with its sulfonate and carboxylate groups, makes it a potential candidate for use as an eluent in anion-exchange chromatography. By adjusting the concentration and pH of a this compound solution, it would be possible to control its eluting strength. The presence of multiple ionic groups could provide a fine-tuning mechanism for the separation of a wide range of anions.

For instance, in the separation of a mixture of common inorganic anions, the retention times can be manipulated by altering the concentration of the eluent. A hypothetical separation using a this compound-based eluent is presented in Table 2.

Table 2: Hypothetical Retention Times of Common Anions in Ion Chromatography Using a this compound-Based Eluent

| Anion | Retention Time (minutes) |

|---|---|

| Fluoride | 3.2 |

| Chloride | 4.5 |

| Nitrite | 5.8 |

| Bromide | 7.1 |

| Nitrate | 8.4 |

| Phosphate | 10.2 |

This table is for illustrative purposes to demonstrate the potential application and is not based on experimental data for this compound.

The use of a novel eluent like this compound could offer advantages in terms of selectivity and resolution for specific analytical challenges in environmental, clinical, and industrial laboratories.

No Publicly Available Research Found on this compound in Advanced Chemical Sensing and Chromatography

Despite a comprehensive search of scientific literature and scholarly databases, no specific research articles or detailed studies were identified concerning the application of This compound in the development of sensors for selective metal ion detection or in High-Performance Liquid Chromatography (HPLC) method development.

The initial investigation aimed to construct a detailed article outlining the advanced research applications of this specific chemical compound in the chemical sciences, focusing on two key areas: its role in creating sensors for identifying metal ions and its use in developing HPLC methods. However, the search for relevant primary and secondary research sources yielded no publications that specifically name or detail the use of this compound for these purposes.

General searches on sensor development for metal ion detection and HPLC method development revealed a wide array of other chemical compounds being actively researched and applied in these fields. These include various polymers, functionalized nanoparticles, and other organic acids. Similarly, literature on HPLC discusses a multitude of reagents and stationary phases, but this compound is not mentioned among them in the context of method development.

This lack of available data prevents the creation of a scientifically accurate and informative article as requested. The absence of scholarly publications suggests that this compound may not be a compound that has been explored for these specific advanced applications, or if such research exists, it is not currently in the public domain.

Therefore, the requested article, structured around the advanced research applications of this compound in selective metal ion detection and HPLC method development, cannot be generated at this time due to the foundational scientific information being unavailable.

Future Research Directions and Emerging Paradigms in 2 Sulfosuccinamic Acid Research

Exploration of Novel Bio-inspired Applications and Soft Matter Systems

The unique molecular architecture of 2-sulfosuccinamic acid, featuring a sulfonate head group, a carboxylic acid or amide group, and a flexible backbone, makes it a compelling building block for bio-inspired materials and soft matter systems. Future research is anticipated to focus on harnessing these features to create dynamic and functional materials.

Derivatives of this compound can be designed as peptide amphiphiles, where the succinamic acid moiety acts as a scaffold to which peptide sequences and hydrophobic tails are attached. rsc.org These bio-inspired molecules can self-assemble in aqueous environments into a variety of nanostructures, such as micelles, nanofibers, and vesicles, driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic forces. rsc.orgnih.gov The resulting soft materials have potential applications in tissue engineering, regenerative medicine, and targeted drug delivery. rsc.org For instance, nanofibril hydrogels formed from self-assembling bioactive molecules can create scaffolds that mimic the extracellular matrix, supporting stem cell proliferation and differentiation. nih.gov

In the realm of soft matter, the self-assembly of this compound-based surfactants is a promising area of investigation. aip.orgresearchgate.net The interplay between the sulfonate and amide/acid functionalities can lead to complex phase behaviors and the formation of novel microstructures in solution. researchgate.net These systems can serve as models for understanding biological compartmentalization and for the development of responsive materials that can undergo structural transitions in response to external stimuli such as pH, temperature, or ionic strength.

Integration with Advanced Nanomaterials for Hybrid Systems

The integration of this compound derivatives with advanced nanomaterials is a burgeoning research area with the potential to create hybrid systems with synergistic properties. The sulfonate and carboxylate groups of this compound can act as effective ligands for functionalizing the surfaces of various nanoparticles, including gold, silver, and iron oxide. This surface modification can enhance the stability and dispersibility of the nanoparticles in aqueous media and introduce new functionalities.

Future research will likely focus on the development of this compound-functionalized nanoparticles for a range of applications. For example, these hybrid nanomaterials could be employed as catalysts, sensors, and drug delivery vehicles. The this compound coating can provide a biocompatible interface and allow for the further attachment of targeting moieties or therapeutic agents.

Moreover, the self-assembly properties of this compound derivatives can be utilized to direct the organization of nanoparticles into ordered superstructures. This bottom-up approach to materials fabrication could lead to the creation of novel plasmonic and magnetic materials with tailored optical and electronic properties. The ability to control the spatial arrangement of nanoparticles is crucial for the development of advanced sensors and electronic devices.

Development of Sustainable and Environmentally Benign Synthesis Routes

A significant future direction in this compound research is the development of sustainable and environmentally benign synthesis routes. Traditional chemical syntheses often rely on harsh reagents and generate considerable waste. Green chemistry principles are being increasingly applied to mitigate the environmental impact of chemical production.

A key focus will be on the sustainable production of precursors, such as maleic anhydride (B1165640). snu.edu.in Research is underway to develop bio-based routes to maleic anhydride from renewable feedstocks like furfural (B47365), which can be derived from agricultural waste. chemistryviews.orgrsc.org The catalytic gas-phase oxidation of furfural to maleic anhydride over novel catalysts represents a promising green alternative to conventional petroleum-based processes. chemistryviews.org Furthermore, the development of energy-efficient reactor designs, such as millireactors, can enhance the sustainability of maleic anhydride production by improving heat management and reducing CO₂ emissions. snu.edu.in

The synthesis of this compound itself, which typically involves the reaction of maleic anhydride with an amine followed by sulfonation, can also be made more environmentally friendly. pcc.eu Future research will likely explore the use of greener solvents, catalysts, and reaction conditions to improve the efficiency and reduce the environmental footprint of the synthesis process. The development of one-pot syntheses and the use of recyclable catalysts are also important avenues of investigation.

Advanced Spectroscopic and Imaging Techniques for In-situ Studies

A deeper understanding of the behavior of this compound in various systems requires the use of advanced analytical techniques that can probe molecular interactions and dynamics in real-time. Future research will increasingly rely on sophisticated spectroscopic and imaging methods for in-situ studies.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for studying the adsorption of surfactants at solid-liquid interfaces. tandfonline.comresearchgate.netnih.govmdpi.com This technique can provide valuable information on the orientation and conformation of adsorbed this compound molecules on mineral or nanoparticle surfaces. acs.org In-situ ATR-FTIR can be used to monitor adsorption kinetics and competitive adsorption from mixtures, providing insights into the mechanisms of surface modification. tandfonline.comresearchgate.net

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), offers high sensitivity for the characterization of molecules on metallic nanoparticle surfaces. nih.govnih.govresearchgate.net SERS can be used to study the functionalization of nanoparticles with this compound derivatives and to probe the local chemical environment. dtu.dksemanticscholar.org This technique is valuable for quality control in the synthesis of functionalized nanomaterials and for understanding their stability. nih.gov

Deep Learning and AI in Predicting and Designing this compound Derivatives for Specific Research Functions

Deep learning and artificial intelligence (AI) are set to revolutionize the design and discovery of new molecules with tailored properties. In the context of this compound research, AI can be a powerful tool for predicting the properties of novel derivatives and for designing molecules with specific functionalities.

Machine learning models, such as graph convolutional neural networks (GCNs), can be trained on existing data to predict key properties of surfactants, including their critical micelle concentration (CMC) and their ability to lower surface tension. acs.orgencyclopedia.pubscienomics.comaiche.orgresearchgate.net These predictive models can significantly accelerate the screening of virtual libraries of this compound derivatives, allowing researchers to focus their synthetic efforts on the most promising candidates. encyclopedia.pub

Beyond property prediction, generative AI models can be used for the de novo design of this compound derivatives with desired characteristics. By learning the relationship between molecular structure and function, these models can generate novel chemical structures that are optimized for specific applications, such as high-performance emulsifiers, dispersants, or drug delivery agents. The integration of AI with computational chemistry methods, such as molecular dynamics simulations, can provide further insights into the self-assembly behavior and interfacial properties of these designed molecules. rsc.orgscispace.com

Q & A

Q. What are the optimal synthetic routes for 2-Sulfosuccinamic acid, and how can purity be validated?

Answer: Synthesis typically involves sulfonation of succinamic acid using sulfonic acid catalysts or ion-exchange resins under controlled acidic conditions . For purity validation:

- HPLC or LC-MS : Quantify residual reactants and byproducts using reverse-phase chromatography with UV detection (λ = 210–230 nm) .

- Elemental Analysis : Confirm stoichiometry (e.g., C:H:N:S ratios) to detect impurities .

- NMR Spectroscopy : Use H and C NMR to verify structural integrity and rule out isomerization .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Answer:

- Buffer Systems : Prepare solutions across pH 2–12 using phosphate (pH 2–7.5) and carbonate (pH 8–12) buffers .

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at 24-hour intervals (25°C, 40°C, 60°C) to calculate rate constants .

- Data Reporting : Tabulate stability thresholds (e.g., pH 4–8 for maximal stability) and degradation pathways (hydrolysis vs. oxidation) .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in aqueous vs. organic solvents be reconciled?

Answer:

- Systematic Review : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity, temperature gradients) .

- Controlled Replication : Repeat experiments using standardized protocols (e.g., ICH guidelines for reagent purity ).

- Quantum Mechanical Modeling : Compare solvent interactions using DFT calculations (e.g., solvation free energies in water vs. DMSO) .

Q. What advanced spectroscopic techniques are suitable for probing its coordination chemistry with metal ions?

Answer:

- X-ray Absorption Spectroscopy (XAS) : Map metal-ligand bond distances and oxidation states .

- EPR Spectroscopy : Detect paramagnetic complexes (e.g., Cu, Fe) and ligand-field splitting .

- Data Integration : Correlate spectral data with computational models (e.g., density-functional theory for electronic structure) .

Q. How can researchers design a robust protocol for studying its enzymatic inhibition mechanisms?

Answer:

- Enzyme Assays : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., sulfatase or dehydrogenase enzymes ).

- Inhibition Constants : Calculate values via Lineweaver-Burk plots and validate with IC assays .

- Structural Biology : Co-crystallize the compound with target enzymes for X-ray diffraction analysis .

Methodological Best Practices

Q. How to ensure reproducibility in studies involving this compound?

Q. What statistical approaches are critical for analyzing dose-response data?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. normalized response) .

- Error Analysis : Report standard deviations from triplicate trials and use ANOVA for significance testing .

Data Presentation Guidelines

- Tables : Include processed data (e.g., kinetic parameters, inhibition constants) in the main text; raw datasets in appendices .

- Figures : Use high-resolution spectra or crystal structures with annotated peaks/coordinates .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data accessibility statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.